![molecular formula C11H13F5OSi B14234389 Dimethyl[3-(pentafluorophenyl)propyl]silanol CAS No. 261968-96-1](/img/structure/B14234389.png)
Dimethyl[3-(pentafluorophenyl)propyl]silanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl[3-(pentafluorophenyl)propyl]silanol is an organosilicon compound characterized by the presence of a silanol group attached to a dimethylsilane moiety, which is further connected to a pentafluorophenylpropyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl[3-(pentafluorophenyl)propyl]silanol typically involves the reaction of dimethylchlorosilane with 3-(pentafluorophenyl)propylmagnesium bromide. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to facilitate the reaction. The resulting intermediate is then hydrolyzed to yield the desired silanol compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl[3-(pentafluorophenyl)propyl]silanol undergoes various chemical reactions, including:
Oxidation: The silanol group can be oxidized to form silanones.
Reduction: The compound can be reduced to form silanes.
Substitution: The pentafluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.
Major Products Formed
Oxidation: Silanones and siloxanes.
Reduction: Silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
Dimethyl[3-(pentafluorophenyl)propyl]silanol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Medicine: Explored for its potential in developing new pharmaceuticals.
Industry: Utilized in the production of specialty coatings and adhesives.
Mécanisme D'action
The mechanism of action of Dimethyl[3-(pentafluorophenyl)propyl]silanol involves its interaction with various molecular targets. The silanol group can form hydrogen bonds with biological molecules, influencing their structure and function. The pentafluorophenyl group can interact with hydrophobic regions of proteins, potentially altering their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentafluorophenylpropyltrimethoxysilane: Similar structure but with trimethoxy groups instead of dimethylsilanol.
Dimethyl(pentafluorophenyl)(3-(pentafluorophenyl)propyl)silane: Contains an additional pentafluorophenyl group.
Propriétés
Numéro CAS |
261968-96-1 |
|---|---|
Formule moléculaire |
C11H13F5OSi |
Poids moléculaire |
284.30 g/mol |
Nom IUPAC |
hydroxy-dimethyl-[3-(2,3,4,5,6-pentafluorophenyl)propyl]silane |
InChI |
InChI=1S/C11H13F5OSi/c1-18(2,17)5-3-4-6-7(12)9(14)11(16)10(15)8(6)13/h17H,3-5H2,1-2H3 |
Clé InChI |
ADWXQQQPHKAZOT-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(CCCC1=C(C(=C(C(=C1F)F)F)F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,9-Dimethylpyrido[2,3-g]quinoline-5,10-dione](/img/structure/B14234316.png)
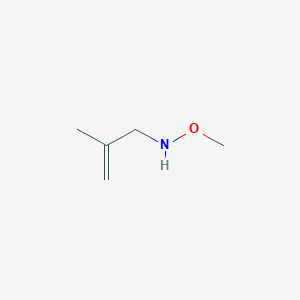
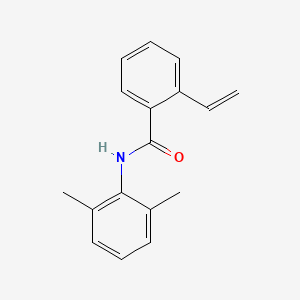
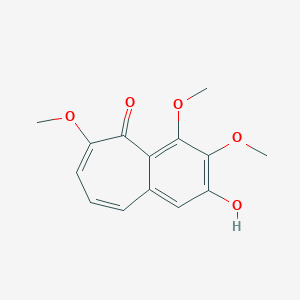
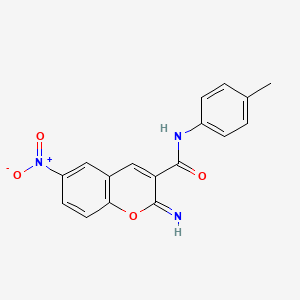

![1,2,4,6,8,9-Hexabromodibenzo[b,d]furan](/img/structure/B14234334.png)
![Benzenemethanamine, N-[2,2-dimethyl-1-(trifluoromethyl)-3-butenyl]-](/img/structure/B14234336.png)
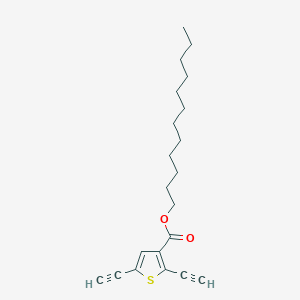
![2,3-Bis[(9-ethylcarbazol-3-yl)methylideneamino]but-2-enedinitrile](/img/structure/B14234349.png)
![Bicyclo[3.2.1]oct-3-en-2-one, 6-(methoxymethoxy)-, (1R,5R,6R)-](/img/structure/B14234350.png)
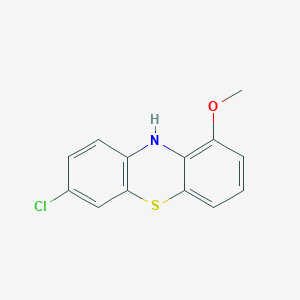
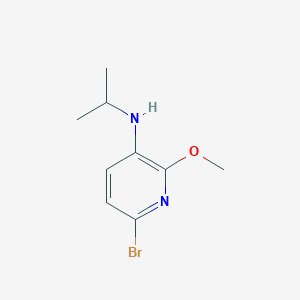
![3-Formyl-2,3,4,5-tetrahydro-1H-benzo[D]azepine-7-carboxylic acid](/img/structure/B14234380.png)
